A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 239087-10-6
This in-depth technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry. This document details its chemical properties, outlines potential synthetic routes, and discusses its significance in the development of novel therapeutics.
Chemical and Physical Properties
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2]
A summary of its key quantitative data is presented in the table below:
| Property | Value | Reference |
| CAS Number | 239087-10-6 | [3] |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Boiling Point | 237 °C (lit.) | [3] |
| Density | 1.34 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.45 (lit.) | [3] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
Caption: Plausible synthetic pathway for 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
Step 1: Synthesis of the Benzyl Bromide Intermediate
The initial step involves the conversion of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol to its corresponding benzyl bromide. This is a standard transformation in organic synthesis.
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Experimental Protocol (Adapted from the synthesis of 2-(Trifluoromethyl)benzyl bromide[4]):
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Dissolve 2-Fluoro-3-(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or a solution of hydrogen bromide in acetic acid, dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
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Remove the solvent under reduced pressure to yield the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
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Step 2: Cyanation to Yield 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile
The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.
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Experimental Protocol (Adapted from the synthesis of benzyl cyanide compounds[5][6]):
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In a round-bottom flask, dissolve the crude 2-Fluoro-3-(trifluoromethyl)benzyl bromide in a suitable solvent, such as a mixture of ethanol and water.
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Add a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and dilute with water.
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Extract the product with an organic solvent like diethyl ether or ethyl acetate.
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Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
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After filtration, remove the solvent under reduced pressure.
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The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile.
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Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. These modifications can improve metabolic stability, binding affinity, and bioavailability.[1][2] Phenylacetonitrile derivatives, in particular, are valuable intermediates in the synthesis of a variety of pharmaceuticals.
While specific examples of marketed drugs that utilize 2-Fluoro-3-(trifluoromethyl)phenylacetonitrile as a direct precursor are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl group, for instance, is a key feature in numerous FDA-approved drugs.
Logical Relationship in Drug Discovery
Caption: Potential applications of the core scaffold in drug discovery.
Safety Information
2-Fluoro-3-(trifluoromethyl)phenylacetonitrile is expected to be a hazardous substance. Based on safety data sheets for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapor or dust.
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Avoid contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional laboratory safety training. Always consult the latest SDS for the most up-to-date safety and handling information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-10-6 [chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
